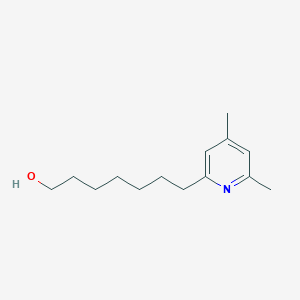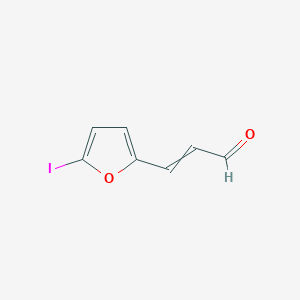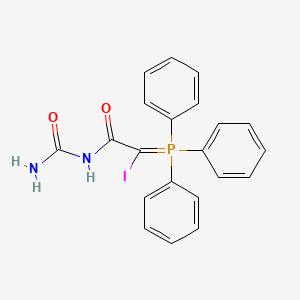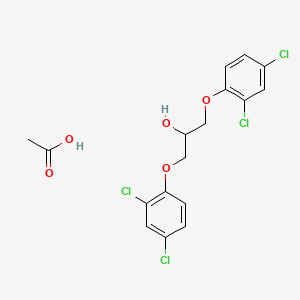
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is an organic compound with the molecular formula C14H23NO It features a pyridine ring substituted with two methyl groups at positions 4 and 6, and a heptanol chain attached at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with a suitable Grignard reagent, such as heptylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent in an appropriate solvent.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-one.
Reduction: Formation of 7-(4,6-Dimethylpyridin-2-yl)heptane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dimethyl-2-pyridinol
- 4,6-Dimethyl-2-pyridinecarboxaldehyde
- 4,6-Dimethyl-2-pyridinecarboxylic acid
Uniqueness
7-(4,6-Dimethylpyridin-2-yl)heptan-1-ol is unique due to its heptanol chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
63265-77-0 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
7-(4,6-dimethylpyridin-2-yl)heptan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-12-10-13(2)15-14(11-12)8-6-4-3-5-7-9-16/h10-11,16H,3-9H2,1-2H3 |
Clé InChI |
JQDZBQPPBAKROV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1)CCCCCCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dimethyl 3-[3-(1-ethoxyethoxy)propyl]pent-2-enedioate](/img/structure/B14510971.png)
![3-[4-(Propan-2-yl)phenyl]naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14510978.png)

![(1,4-Phenylene)bis[(dibenzo[b,d]furan-3-yl)methanone]](/img/structure/B14510988.png)
![1-(Diethylamino)-3-[di(propan-2-yl)amino]propan-2-ol](/img/structure/B14510993.png)
![2-hydrazinyl-8-nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14510996.png)


![N-[2-(3,4-Dimethoxyphenyl)ethyl]glycine](/img/structure/B14511017.png)
![4,5-Diazaspiro[2.4]hept-4-ene](/img/structure/B14511021.png)
![Bicyclo[3.2.1]oct-3-en-2-one, 4-methyl-](/img/structure/B14511025.png)

![9,10,11-Trioxabicyclo[6.2.1]undec-1-ene](/img/structure/B14511028.png)
